molecular formula C3H6BrCl B571518 1-Bromo-3-chloropropane-d6 CAS No. 1173018-46-6

1-Bromo-3-chloropropane-d6

Cat. No.: B571518
CAS No.: 1173018-46-6
M. Wt: 163.472
InChI Key: MFESCIUQSIBMSM-NMFSSPJFSA-N
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Description

1-Bromo-3-chloropropane-d6: is a deuterated derivative of 1-Bromo-3-chloropropane, an organohalogen compound. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for this compound is ClCD2CD2CD2Br, and it has a molecular weight of 163.47 g/mol .

Scientific Research Applications

1-Bromo-3-chloropropane-d6 has several scientific research applications, including:

Safety and Hazards

1-Bromo-3-chloropropane-d6 may be toxic by inhalation, ingestion, or skin absorption . It is harmful if swallowed or if inhaled and may cause respiratory irritation . It is suspected of causing genetic defects .

Future Directions

1-Bromo-3-chloropropane is used in the synthesis of polymer nanoparticles to deliver doxorubicin, camptothecin, and cisplatin . This suggests potential future directions in the field of drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloropropane-d6 can be synthesized through the free-radical addition of deuterated hydrogen bromide to deuterated allyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloropropane-d6 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide results in the formation of deuterated 3-chloropropanol.

    Elimination Reactions: The major product is deuterated propene.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for the accurate determination of chemical shifts and coupling constants without interference from proton signals. Additionally, its use as a phase separation reagent in nucleic acid isolation reduces contamination and improves the quality of the extracted RNA .

Properties

IUPAC Name

1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFESCIUQSIBMSM-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028033
Record name 1-Bromo-3-chloropropane-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-46-6
Record name 1-Bromo-3-chloropropane-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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